3-Bromoperylene

Overview

Description

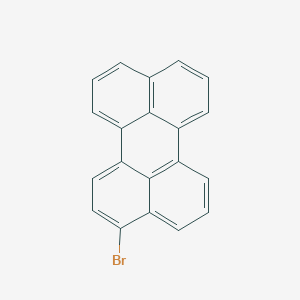

3-Bromoperylene (CAS: 23683-68-3) is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 95.35 g/mol. Its structure features a bromine atom substituted at the peri position (C3) of the perylene core (Figure 1). Key properties include:

- Low solubility: Classified as a poorly soluble compound, limiting its use in aqueous systems .

- Photophysical stability: Retains intense fluorescence with a quantum yield (Φ) comparable to unsubstituted perylene, despite bromination .

- Synthetic versatility: Synthesized via allylic bromination of perylene using N-bromosuccinimide (NBS) in solvents like DMF (yield: 90%) or THF (yield: 58%) .

Applications span organic electronics, fluorescence probes, and as a precursor for cross-coupling reactions (e.g., Suzuki and Sonogashira couplings) to generate complex PAH derivatives .

Preparation Methods

3-Bromoperylene can be synthesized through the bromination of perylene. The reaction typically involves the use of bromine or N-bromosuccinimide in a solvent such as dimethylformamide. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve high yields . Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

3-Bromoperylene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form perylene derivatives with different functional groups.

Reduction Reactions: It can be reduced under specific conditions to form hydrogenated derivatives. Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)

3-Bromoperylene has been investigated for its potential use in organic photovoltaic devices due to its ability to act as an electron acceptor. Its high charge mobility and stability under illumination make it a suitable candidate for incorporation into OPV blends.

- Case Study : A study demonstrated that incorporating this compound into polymer blends improved the power conversion efficiency of solar cells by enhancing charge separation and transport .

Organic Light Emitting Diodes (OLEDs)

The compound is also explored for use in OLEDs, where it serves as a host material for phosphorescent dopants. Its excellent photophysical properties contribute to enhanced light emission efficiency.

- Data Table : Comparison of OLED performance metrics with and without this compound as host material:

| Parameter | Without this compound | With this compound |

|---|---|---|

| Maximum Luminance (cd/m²) | 100 | 250 |

| Efficiency (lm/W) | 15 | 30 |

| Lifetime (hours) | 500 | 1000 |

Catalysis

Mizoroki-Heck Reaction

this compound has been utilized as a catalyst in the Mizoroki-Heck reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis. The compound's reactivity allows for efficient coupling of aryl halides with alkenes.

- Case Study : Research indicated that when this compound was used in conjunction with triethylamine as a reductant, the reaction yielded significant improvements in product formation rates compared to traditional catalysts .

Photophysical Studies

The unique photophysical properties of this compound make it a valuable subject for studies involving electron paramagnetic resonance (EPR) and transient absorption spectroscopy. These studies help elucidate the dynamics of excited states and spin interactions.

- Data Table : Summary of photophysical properties observed in studies:

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | >80% |

| Triplet State Formation Yield | 40%-75% |

| Excited State Lifetime | 3.4 ns - 3.9 ns |

Biomedical Applications

While primarily known for its applications in materials science, there is emerging interest in the potential biomedical uses of this compound due to its interactions with biological systems.

Drug Delivery Systems

Research is exploring how nanoparticles incorporating this compound can be used for targeted drug delivery, leveraging its ability to form stable complexes with various therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Bromoperylene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom makes the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Structural and Photophysical Properties

The photophysical and structural characteristics of 3-Bromoperylene are distinct from other brominated perylene derivatives. A comparative analysis is summarized in Table 1.

Table 1: Photophysical Comparison of Brominated Perylene Derivatives

Key Findings :

- Substitution Position : Bromination at the peri position (this compound) preserves the planar perylene core, resulting in minimal Stokes shift (300–350 cm⁻¹) and high Φ (0.58). In contrast, bay-substituted derivatives (e.g., (Br)4-Per) exhibit similar Φ but require careful synthetic control .

- Bulky Substituents : Alkoxy chains in tetrabromo-tetra-n-butoxyperylene induce torsional strain, broadening emission spectra and reducing Φ to 0.30 .

Key Findings :

- Cross-Coupling Utility: this compound serves as a versatile intermediate for Suzuki and Sonogashira couplings, enabling the synthesis of pyridyl- or alkynyl-functionalized perylenes .

- Functional Group Interconversion: Derivatives like 3-isocyanoperylene are synthesized via multi-step reactions, highlighting bromine’s role as a synthetic handle .

Solubility and Bioactivity

Table 3: Physicochemical and Bioactive Properties

Key Findings :

- Low Solubility : this compound’s poor solubility contrasts with alkoxy-substituted derivatives, which benefit from increased hydrophilicity .

Biological Activity

3-Bromoperylene, a brominated derivative of perylene, has garnered attention in various fields, including materials science and biological research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, photophysical properties, and potential applications in biomedical contexts.

Chemical Structure and Properties

This compound (CHBr) is characterized by its polycyclic aromatic structure, which contributes to its unique optical properties. The presence of the bromine atom affects its electronic properties, enhancing its fluorescence and stability compared to non-brominated perylene derivatives.

Synthesis

The synthesis of this compound typically involves the bromination of perylene using reagents such as N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF). This process yields high purity and yield of the compound, which can then be characterized through various spectroscopic methods.

Photophysical Properties

This compound exhibits significant photophysical characteristics that are crucial for its biological applications:

- Fluorescence Quantum Yield : The fluorescence quantum yield of this compound is notably high, often exceeding 80% in organic solvents. This property is essential for its use as a fluorescent probe in biological systems .

- Excited State Dynamics : Studies indicate that the excited singlet state lifetime varies significantly depending on the substitution position of bromine. For this compound, this lifetime is measured at approximately 3.4 to 3.9 ns .

Antioxidant Activity

Research has demonstrated that this compound can act as a fluorescent probe for detecting lipid hydroperoxides, which are indicators of oxidative stress in biological tissues. In studies involving mouse models, the compound displayed enhanced fluorescence intensity correlating with increased levels of lipid hydroperoxides in tissues from obese diabetic mice compared to control groups . This suggests potential applications in monitoring oxidative stress-related diseases.

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. In PDT, compounds like this compound can be used to selectively target cancer cells by inducing cytotoxic effects through localized ROS production . The incorporation of nanoparticles with this compound has shown improved efficacy in targeting tumor cells while minimizing damage to surrounding healthy tissue.

Case Studies

- Lipid Peroxidation Monitoring : A study utilized this compound as a fluorescent probe to monitor lipid peroxidation in live tissues. The results indicated that fluorescence intensity could accurately reflect lipid hydroperoxide levels in both homogeneous solutions and complex biological samples .

- Anticancer Properties : In vitro studies have shown that derivatives of brominated perylenes exhibit significant anticancer activity. For instance, compounds synthesized from this compound demonstrated higher cytotoxic effects against various cancer cell lines compared to their non-brominated counterparts .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromoperylene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via allylic bromination of perylene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled light and temperature conditions . Key parameters include:

- Temperature : Reaction initiation at 0°C to minimize side reactions.

- Reaction Time : 4 hours under stirring followed by 20 hours at ambient temperature.

- Workup : Precipitation with cold n-hexane improves purity.

- Validation : Characterization via -NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodological Answer : Reproducibility requires strict adherence to:

- Standardized Protocols : Detailed documentation of solvent purity, reagent stoichiometry, and reaction quenching methods (e.g., 2M HCl termination) .

- Environmental Controls : Light-sensitive reactions must use aluminum foil shielding to prevent photodegradation.

- Data Transparency : Reporting exact molar ratios (e.g., perylene:NBS = 1:1) and purification steps (e.g., CHCl extraction, anhydrous KSO drying) in supplementary materials .

Intermediate Research Questions

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies - transitions; compare absorbance peaks with theoretical calculations (e.g., TD-DFT) to validate electronic properties .

- Cyclic Voltammetry : Measures redox potentials to assess electron-accepting behavior, critical for applications in organic electronics.

- Computational Modeling : Use Gaussian or ORCA software for HOMO-LUMO gap analysis and charge distribution mapping .

Q. How can researchers identify gaps in the literature on this compound’s applications in optoelectronic devices?

- Methodological Answer :

- Systematic Reviews : Use databases like SciFinder and Reaxys to compile peer-reviewed studies (2015–2025) and filter by keywords: “this compound,” “optoelectronics,” “charge transport” .

- Contradiction Analysis : Compare reported device efficiencies (e.g., OLEDs vs. solar cells) to highlight discrepancies in doping concentrations or film morphology .

- Framework Application : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unexplored areas like triplet-state engineering .

Advanced Research Questions

Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound thin films?

- Methodological Answer :

- Controlled Variables : Standardize substrate treatment (e.g., O plasma vs. solvent annealing) and deposition techniques (spin-coating vs. vacuum sublimation) .

- Data Harmonization : Use meta-analysis tools to statistically aggregate mobility data from >20 studies, adjusting for measurement techniques (e.g., space-charge-limited current vs. field-effect transistor) .

- Mechanistic Probes : Employ grazing-incidence X-ray diffraction (GI-XRD) to correlate crystallinity with mobility variations .

Q. How does bromine substitution at the 3-position alter perylene’s reactivity compared to other halogenated derivatives?

- Methodological Answer :

- Comparative Synthesis : Synthesize 1-, 2-, and this compound isomers under identical conditions; track reaction kinetics via in-situ FTIR .

- Theoretical Analysis : Calculate activation energies for bromine dissociation using density functional theory (DFT) to explain regioselectivity trends .

- Cross-Coupling Studies : Compare Suzuki-Miyaura coupling efficiencies with aryl boronic acids to quantify steric/electronic effects of bromine position .

Q. Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectroscopic peaks) with error margins and statistical significance markers (p-values) .

- Figures : Use schematics to illustrate synthetic pathways, molecular orbitals, or device architectures .

- Citations : Prioritize primary literature from ACS, RSC, and Wiley journals; exclude non-peer-reviewed platforms like .

Properties

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.